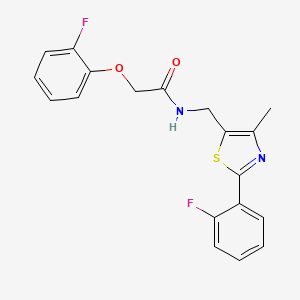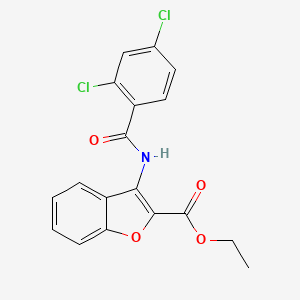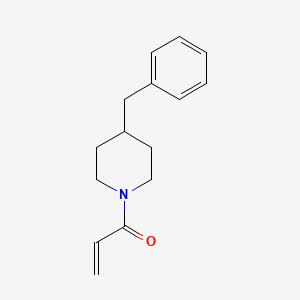![molecular formula C9H15Cl2NO B2653932 N-[(5-Chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride CAS No. 2551114-88-4](/img/structure/B2653932.png)
N-[(5-Chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(5-Chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2551114-88-4 . It has a molecular weight of 224.13 . The compound is stored at a temperature of -10 degrees . It is in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14ClNO.ClH/c1-7(2)5-11-6-8-3-4-9(10)12-8;/h3-4,7,11H,5-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.13 . It is a powder in physical form . The compound is stored at a temperature of -10 degrees .Applications De Recherche Scientifique
Anti-Inflammatory Activity
The compound’s structure suggests potential anti-inflammatory effects. Researchers have investigated its ability to modulate inflammatory pathways, such as inhibiting pro-inflammatory cytokines or blocking NF-κB signaling. Further studies are needed to elucidate its mechanism of action and evaluate its therapeutic potential in inflammatory diseases .
Antioxidant Properties
EN300-27664271 may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Its unique chemical features make it an interesting candidate for developing novel antioxidants. Researchers explore its efficacy in preventing oxidative stress-related conditions, including neurodegenerative diseases and cardiovascular disorders .
Neuroprotective Effects
Given its structural resemblance to neurotransmitters, this compound has drawn attention in neuropharmacology. Studies suggest that it could enhance neuronal survival, promote synaptic plasticity, or modulate neurotransmitter release. Investigating its potential in neurodegenerative diseases like Alzheimer’s or Parkinson’s is an active area of research .
Anticancer Properties
EN300-27664271’s unique chemical scaffold makes it an intriguing candidate for cancer research. Researchers explore its effects on tumor cell proliferation, apoptosis, and metastasis. Preliminary data indicate potential anticancer activity, but further studies are essential to validate its efficacy and safety .
Antimicrobial Activity
The compound’s structure includes functional groups associated with antimicrobial properties. Researchers investigate its effects against bacteria, fungi, and viruses. It may serve as a lead compound for developing new antimicrobial agents or enhancing existing ones .
Analgesic Potential
EN300-27664271’s structural features resemble those of analgesic compounds. Researchers explore its interactions with pain receptors and its potential to alleviate pain. Investigating its efficacy in chronic pain management or neuropathic pain conditions is an ongoing area of interest .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
N-[(5-chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO.ClH/c1-7(2)5-11-6-8-3-4-9(10)12-8;/h3-4,7,11H,5-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRZUWBXUYSJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(O1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[({(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylene}amino)oxy]carbonyl}furan](/img/structure/B2653850.png)
![2-Benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![4-Butoxy-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2653855.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2653856.png)

![N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2653860.png)
![4-tert-butyl-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2653862.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2653864.png)
![5-{bis[4-(tert-butyl)benzyl]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2653867.png)

![3-Butyl-2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2653870.png)
